molecular formula C11H11N3O2 B1444807 Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- CAS No. 1019769-46-0

Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-

Cat. No.: B1444807
CAS No.: 1019769-46-0
M. Wt: 217.22 g/mol
InChI Key: PDJQUKXBCPSQAQ-UHFFFAOYSA-N
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Description

Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- is a heterocyclic compound characterized by a fused imidazo-benzazepine core. Its structure includes a seven-membered benzazepine ring fused to an imidazole moiety, with additional functional groups: a 6-amino substituent and a partially hydrogenated dihydro scaffold. This compound is of interest due to its structural similarity to pharmacologically active agents, such as antiviral and β-adrenergic agonists. Synthetically, it is prepared via multi-step reactions involving cyclization and functionalization of precursor intermediates, as evidenced by its inclusion in supplier catalogs and synthetic protocols .

Properties

IUPAC Name

10-amino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16/h1-3,7H,4-5,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJQUKXBCPSQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Key Preparation Steps from Patents

Step No. Reaction Type Starting Material Conditions/Notes Product/Intermediate
1 Cyclization Benzazepine derivative precursors Acid or base catalyzed cyclization Imidazo-benzazepine core
2 Introduction of keto groups Oxidation of cyclic intermediates Mild oxidants, controlled temperature 2,7-dione functionality
3 Formation of ketooxime Reaction with hydroxylamine Mild acidic/basic conditions Ketooxime intermediate
4 Selective hydrogenation Ketooxime intermediate Pd/C or Pt/C catalyst, H2 gas, controlled temp 6-amino-7-hydroxy tetrahydroimidazo derivatives
5 Purification Chromatography or crystallization Solvent systems depending on stereoisomer Pure stereoisomer product

These steps are based on the European patent EP0107569A1 and Russian patent RU2433131C2, which provide detailed synthetic schemes and conditions for these transformations.

Research Findings and Optimization

  • The hydrogenation step is critical and has been extensively studied to improve yield and stereoselectivity.
  • Parameters such as catalyst type, solvent, temperature, hydrogen pressure, and reaction time significantly affect the stereochemical outcome.
  • The use of chiral catalysts or additives can enhance enantioselectivity.
  • The ketooxime intermediate must be carefully prepared and purified to avoid side reactions during hydrogenation.

Analytical Data and Characterization

  • The products are characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.
  • Optical rotation measurements are used to determine enantiomeric excess.
  • Chromatographic techniques (HPLC, chiral HPLC) are employed for purity and isomer separation.

Chemical Reactions Analysis

Types of Reactions

Imidazo4,5,1-jkbenzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have indicated that Imidazo[4,5,1-jk] benzazepine derivatives exhibit significant anticancer properties. Research published in Tetrahedron Letters highlighted the compound's ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties:
The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial strains with notable efficacy. The structural features of the imidazo[4,5,1-jk]benzazepine core are believed to enhance membrane permeability and disrupt bacterial cell wall synthesis .

3. Neuroprotective Effects:
There is growing interest in the neuroprotective potential of this compound. Preliminary studies suggest that it may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways .

Organic Synthesis Applications

1. Synthetic Intermediates:
Imidazo[4,5,1-jk] benzazepine derivatives are valuable intermediates in organic synthesis. They can be synthesized from readily available precursors and utilized in the development of more complex molecules used in pharmaceuticals and agrochemicals .

2. Ligand Development:
The compound serves as a ligand in coordination chemistry due to its ability to chelate metal ions. This property is particularly useful in catalysis and materials science where metal complexes play a crucial role in enhancing reaction rates and selectivity .

Case Studies

Case Study 1: Anticancer Research
A study published in Cancer Research explored the effects of a novel derivative of Imidazo[4,5,1-jk] benzazepine on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis via the mitochondrial pathway. This study underscores the potential for developing targeted therapies based on this scaffold.

Case Study 2: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various benzazepine derivatives against Staphylococcus aureus, researchers found that certain modifications to the imidazo[4,5,1-jk]benzazepine structure significantly enhanced antimicrobial potency. This finding suggests that further optimization could lead to the development of new antibiotics.

Mechanism of Action

The mechanism of action of Imidazo4,5,1-jkbenzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with TIBO Derivatives

Parameter Target Compound TIBO R86183
Core Structure Benzazepine Benzodiazepine
Key Substituents 6-Amino, dihydro Chloro, methyl, allylthio
Molecular Weight (g/mol) ~263 (based on analogs) 363.9
Biological Activity Undocumented (supplier data) HIV-1 RT inhibition (IC₅₀: 1–10 nM)

Zilpaterol and Derivatives

Zilpaterol (4,5,6,7-tetrahydro-7-hydroxy-6-(isopropylamino)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one) shares the imidazo-benzazepine core but features a 7-hydroxy and 6-isopropylamino group. Key comparisons include:

  • Application : Zilpaterol is a β₂-adrenergic agonist used in livestock to enhance muscle growth and feed efficiency .
  • Synthesis : Both compounds derive from cyclization of carboxylic acid intermediates, but Zilpaterol’s synthesis involves oxime formation and hydroxylation steps .

Table 2: Pharmacological Comparison with Zilpaterol

Parameter Target Compound Zilpaterol
Functional Groups 6-Amino, dione 7-Hydroxy, 6-isopropylamino, oxime
Molecular Formula C₁₃H₁₂N₄O₂ (estimated) C₁₆H₂₂N₄O₂
Biological Use Research chemical (supplier data) Livestock growth promoter

Imidazo[4,5-d]pyridazine-diones

Compounds like 1-benzyl-2-(pentylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione () feature a pyridazine-dione system instead of benzazepine. Differences include:

  • Bioactivity : Pyridazine-diones are explored for antimicrobial activity, unlike the target compound’s undefined pharmacological profile .
  • Synthetic Routes : These derivatives are synthesized via hydrazonyl halide coupling, contrasting with the cyclization methods used for benzazepines .

Mechanistic and Kinetic Insights

While the target compound’s mechanism remains uncharacterized, analogs like TIBO and HEPT derivatives inhibit HIV-1 RT through non-competitive, allosteric binding. Kinetic studies show TIBO compounds induce positive cooperativity in RT subunits, a feature absent in nucleoside inhibitors . The 6-amino group in the target compound may influence binding kinetics, warranting further enzymological studies.

Biological Activity

Imidazo[4,5,1-jk] benzazepine-2,7(1H,4H)-dione, 6-amino-5,6-dihydro- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its antibacterial properties and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 92260-81-6
  • Appearance : Pale yellow solid

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazo[4,5,1-jk] benzazepine derivatives. The compound demonstrates varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
6-amino-5,6-dihydroStaphylococcus aureus1275
6-amino-5,6-dihydroEscherichia coli1565
6-amino-5,6-dihydroCandida albicans1180

These results indicate that the compound is particularly effective against E. coli and shows moderate activity against S. aureus and C. albicans .

The antibacterial action of imidazo[4,5,1-jk] benzazepine derivatives is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of specific functional groups in the molecule enhances its interaction with bacterial enzymes .

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of several imidazo[4,5,1-jk] benzazepine derivatives. The study involved testing against a panel of bacterial strains and assessing the structure-activity relationship (SAR). The findings suggested that modifications to the nitrogen and oxygen substituents significantly influenced antibacterial potency .

Clinical Relevance

In clinical settings, compounds similar to imidazo[4,5,1-jk] benzazepine have been explored for their potential use in treating infections caused by multi-drug resistant bacteria. Their unique mechanism of action positions them as promising candidates for further development in antibiotic therapies .

Anticancer Activity

Emerging research indicates that imidazo[4,5,1-jk] benzazepine derivatives may also exhibit anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through caspase activation mechanisms .

Neuroprotective Effects

Additionally, certain derivatives have shown promise in neuroprotection by inhibiting monoamine oxidase (MAO) activity. This inhibition may provide therapeutic benefits in neurodegenerative disorders such as Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing imidazo-benzazepine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A base-promoted approach using amidines and ketones under transition-metal-free conditions is effective for forming spiro-fused 4,5-dihydro-1H-imidazol-5-ones. Substrate selection significantly impacts yield; for example, alkyl chains (e.g., n-C4H9) result in higher yields (80%) compared to branched chains (e.g., iso-C3H7, 61%) . Palladium-catalyzed intramolecular C-H activation is another viable method, yielding 63% for imidazole-fused benzodiazepines. Optimizing solvent systems (e.g., THF) and reaction temperatures (e.g., 80°C) enhances regioselectivity .
Substrate (R2)Yield (%)
n-C4H980
iso-C3H761
Ph85–86
Table 1: Substrate-dependent yields in base-promoted synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing imidazo-benzazepine derivatives?

  • Methodological Answer : A combination of 1H/13C NMR , IR , and mass spectrometry is essential. For example, IR peaks at 1680–1720 cm⁻¹ confirm carbonyl groups, while 1H NMR chemical shifts (δ 7.2–8.5 ppm) verify aromatic protons in fused heterocycles . X-ray crystallography resolves structural ambiguities, particularly for stereoisomers, as demonstrated in spiro-fused derivatives . High-resolution mass spectrometry (HRMS) with m/z ±1 ppm accuracy validates molecular formulas .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in imidazo-benzazepine synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations analyze transition states and electron density maps to predict reaction pathways. For example, palladium-catalyzed C-H activation shows higher activation energy for meta-substituted substrates, aligning with experimental regioselectivity data . COMSOL Multiphysics integrates AI to optimize reaction parameters (e.g., solvent polarity, temperature gradients) in silico, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or traces of metal catalysts . For NMR discrepancies, deuterated solvents (e.g., DMSO-d6 vs. CDCl3) must be standardized. For example, residual palladium in catalytic reactions can shift proton signals by 0.1–0.3 ppm, requiring ICP-MS validation of metal content . Dynamic NMR experiments at variable temperatures (e.g., 25–80°C) distinguish conformational isomers in dihydroimidazole derivatives .

Q. How do substituents on the benzazepine core influence biological activity?

  • Methodological Answer : Substituents like amino groups (e.g., 6-amino) enhance hydrogen-bonding interactions with biological targets, as shown in DNA-binding studies of imidazo-phenanthroline analogs . Electron-withdrawing groups (e.g., nitro) reduce solubility but increase metabolic stability, as observed in pharmacokinetic assays of related imidazo-pyridazinones . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (>2.5) with improved blood-brain barrier penetration .

Q. What are the challenges in scaling up lab-scale synthesis to pilot production?

  • Methodological Answer : Transitioning from batch to flow chemistry mitigates exothermicity risks in dihydroimidazole ring formation. For example, microreactors with controlled residence times (2–5 min) prevent side reactions (e.g., over-oxidation) observed in traditional setups . Membrane separation technologies (e.g., nanofiltration) improve purity by removing <500 Da impurities, achieving >99% enantiomeric excess in chiral derivatives .

Data-Driven Insights

  • Yield Optimization : Linear alkyl chains (n-C5H11, n-C7H15) achieve consistent yields (73–77%), while aromatic substituents (Ph) reach 85–86% due to resonance stabilization .
  • Thermal Stability : Derivatives with methylenedioxy groups (e.g., 5l) exhibit higher melting points (182–184°C), correlating with crystallinity data from XRD .
  • Biological Relevance : Imidazo-phenanthroline analogs show IC50 values <10 µM in DNA intercalation assays, linked to planar fused-ring systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
Reactant of Route 2
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-

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